![molecular formula C14H13ClN6O2 B13740136 8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13740136.png)
8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a purine core substituted with a chlorophenylmethylidene hydrazinyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione typically involves the condensation of 4-chlorobenzaldehyde with 3,7-dimethylxanthine in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives or reduced purine analogs.
Substitution: Formation of substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 7-[(4-chlorophenyl)methyl]-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione .
- 1-[(3-chlorophenyl)methyl]-8-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione .
Uniqueness
8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione is unique due to its specific substitution pattern and the presence of the chlorophenylmethylidene hydrazinyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C14H13ClN6O2 |
|---|---|
Peso molecular |
332.74 g/mol |
Nombre IUPAC |
8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H13ClN6O2/c1-20-10-11(21(2)14(23)18-12(10)22)17-13(20)19-16-7-8-3-5-9(15)6-4-8/h3-7H,1-2H3,(H,17,19)(H,18,22,23)/b16-7+ |
Clave InChI |
ZDPDNRDHIMEWQS-FRKPEAEDSA-N |
SMILES isomérico |
CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C |
SMILES canónico |
CN1C2=C(N=C1NN=CC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)

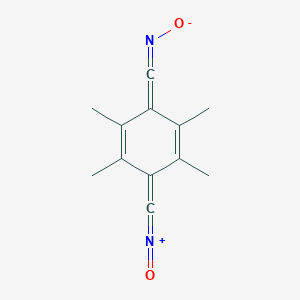
![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)


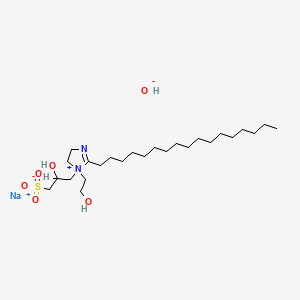
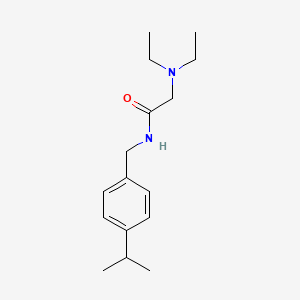


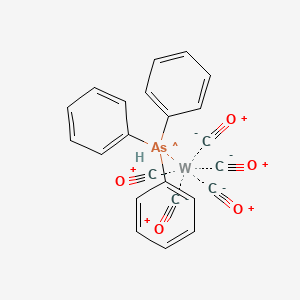
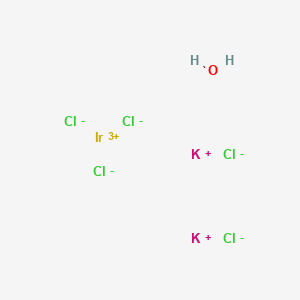
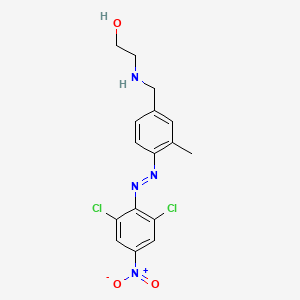
![4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide](/img/structure/B13740120.png)
